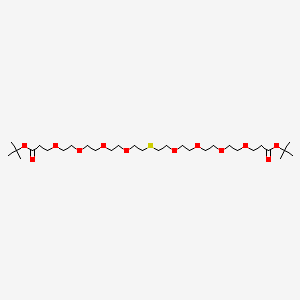
Ald-CH2-PEG8-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ald-CH2-PEG8-azide is a monodisperse polyethylene glycol (PEG) crosslinker containing both an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry, while the PEG8 spacer increases solubility in aqueous media. The aldehyde group can be used in PEGylation through its reaction with hydrazine or hydrazide, forming a hydrolytic acyl hydrazone linkage.
準備方法
The synthesis of Ald-CH2-PEG8-azide involves the functionalization of polyethylene glycol with azide and aldehyde groups. The general synthetic route includes the following steps:
Activation of PEG: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into more reactive groups such as tosylates or mesylates.
Substitution Reaction: The activated PEG undergoes a substitution reaction with sodium azide to introduce the azide group.
Oxidation: The terminal hydroxyl group of PEG is oxidized to form the aldehyde group.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
化学反応の分析
Ald-CH2-PEG8-azide undergoes several types of chemical reactions:
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Hydrazone Formation: The aldehyde group reacts with hydrazine or hydrazide to form hydrazone linkages, which are hydrolytically stable.
科学的研究の応用
Ald-CH2-PEG8-azide has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is used for the PEGylation of proteins, peptides, and other biomolecules to enhance their solubility, stability, and bioavailability.
Medicine: The compound is employed in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Industry: It is used in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications.
作用機序
The mechanism of action of Ald-CH2-PEG8-azide involves its functional groups:
類似化合物との比較
Ald-CH2-PEG8-azide is unique due to its combination of azide and aldehyde functional groups, which provide versatile reactivity. Similar compounds include:
Ald-CH2-PEG3-azide: A shorter PEG chain variant with similar functional groups but different solubility and reactivity properties.
Azide-terminated PEGs: These compounds contain only the azide group and are used primarily for Click Chemistry reactions.
Aldehyde-terminated PEGs: These compounds contain only the aldehyde group and are used for PEGylation via hydrazone formation.
This compound stands out due to its dual functionality, allowing for more complex and versatile applications in various fields.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h2H,1,3-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBICGYCCGZSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














